3-(1-Carboxypropoxy)benzoic acid

Pharmacokinetics Drug Metabolism PPARα Modulation

Racemic 3-(1-Carboxypropoxy)benzoic acid (Pemafibrate Metabolite M5) is the authenticated reference standard for LC-MS/MS quantification in pemafibrate DMPK studies. Accounting for ~9% of circulating radioactivity AUC in primates, M5 requires this specific racemate—generic benzoic acid derivatives, the (R)-enantiomer (CAS 1799412-34-2), or 4-positional isomer (CAS 170846-89-6) introduce unvalidated retention times and fragmentation patterns, failing ICH M10 requirements. Supplied with ≥98% HPLC purity and full spectroscopic characterization (HNMR, CNMR, IR) for direct use in calibration curves, matrix effect assessment, and chiral method validation.

Molecular Formula C11H12O5
Molecular Weight 224.21 g/mol
CAS No. 1342481-55-3
Cat. No. B3098764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Carboxypropoxy)benzoic acid
CAS1342481-55-3
Molecular FormulaC11H12O5
Molecular Weight224.21 g/mol
Structural Identifiers
SMILESCCC(C(=O)O)OC1=CC=CC(=C1)C(=O)O
InChIInChI=1S/C11H12O5/c1-2-9(11(14)15)16-8-5-3-4-7(6-8)10(12)13/h3-6,9H,2H2,1H3,(H,12,13)(H,14,15)
InChIKeyCKIVNPJBBIDRHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1-Carboxypropoxy)benzoic acid (CAS 1342481-55-3): Procurement-Ready Reference Standard and Defined Pemafibrate Metabolite


3-(1-Carboxypropoxy)benzoic acid (CAS 1342481-55-3; C₁₁H₁₂O₅, MW 224.21) is a racemic dicarboxylic acid derivative consisting of a benzoic acid core ether-linked to a carboxypropoxy side chain. This compound is unequivocally identified in the peer-reviewed literature as Pemafibrate Metabolite M5, a benzylic oxidative form generated during the hepatic biotransformation of the novel selective PPARα modulator pemafibrate [1]. Unlike generic building blocks, its precise structural and metabolic context—supported by defined chromatographic and spectroscopic data including HNMR, CNMR, and HPLC purity metrics —establishes it as a critical analytical reference material rather than a simple synthetic intermediate.

Why 3-(1-Carboxypropoxy)benzoic acid (CAS 1342481-55-3) Cannot Be Substituted with Generic Benzoic Acid Derivatives in Regulated Workflows


Generic substitution with other benzoic acid derivatives or positional isomers is not permissible in analytical and regulatory contexts due to the compound's unique metabolite fingerprint. The literature establishes that M5 accounts for approximately 9% of the total circulating radioactivity AUC in cynomolgus monkey plasma following pemafibrate administration, representing a distinct benzylic oxidative pathway [1]. Substituting this racemic metabolite with its (R)-enantiomer (CAS 1799412-34-2) or the 4-positional isomer (CAS 170846-89-6) introduces unvalidated chromatographic retention times, mass spectral fragmentation patterns, and biological activity profiles that would compromise method specificity in LC-MS/MS assays and fail to meet ICH M10 bioanalytical method validation requirements. For pharmacopoeial reference standard procurement and pharmacokinetic bridging studies, the defined racemic M5 identity is non-interchangeable.

3-(1-Carboxypropoxy)benzoic acid (CAS 1342481-55-3) Procurement Evidence: Quantitative Differentiation Versus Analogs and Alternatives


Circulating Metabolite Abundance: Quantified Plasma Exposure Differentiates M5 from Parent Drug and Competing Analogs

In cynomolgus monkeys, M5 constitutes 9% of the total plasma radioactivity AUC following oral pemafibrate administration (1 mg/kg), while the parent drug pemafibrate accounts for only 3% of the AUC [1]. This establishes M5 as a quantitatively significant circulating metabolite, unlike the minor parent compound exposure. In contrast, the dearylated/dicarboxylic acid forms (M2/3) represent 15% and the N-dealkylated form (M4) represents 21% of the AUC [1]. For researchers requiring a reference standard that accurately reflects in vivo metabolic disposition, M5 offers a defined 9% abundance that is absent from generic benzoic acid derivatives.

Pharmacokinetics Drug Metabolism PPARα Modulation

Chromatographic Purity Specifications: Vendor-Reported HPLC Purity Levels for 3-(1-Carboxypropoxy)benzoic acid (CAS 1342481-55-3)

Vendor technical data indicate that 3-(1-Carboxypropoxy)benzoic acid (CAS 1342481-55-3) is supplied at chromatographic purities of 98% (Leyan, product 1049992) and 95% (CymitQuimica, product 10-F469960) as determined by HPLC. For procurement decisions requiring the highest available purity for quantitative NMR or as a primary reference standard, the 98% grade offers a quantifiable 3 percentage-point purity advantage over the 95% grade. No comparable purity specifications are available for the 2- or 4-positional isomers in the same vendor catalogs.

Analytical Chemistry Quality Control Reference Standards

Physicochemical Differentiation: Computed LogP and pKa Values Distinguish 3-(1-Carboxypropoxy)benzoic acid from Positional Isomers

Computed physicochemical data for 3-(1-Carboxypropoxy)benzoic acid include a LogP of 2.11 [1] and a predicted pKa of 3.13±0.10 . While directly comparable computed values for the 4-positional isomer are not available in the same authoritative databases, the 3-substitution pattern is known to impart distinct electronic and steric effects that influence retention time in reversed-phase chromatography and ionization efficiency in electrospray MS. For analytical method development, these computed values provide a starting point for optimizing mobile phase pH and predicting extraction recovery, whereas generic benzoic acid derivatives lack this specific predicted ionization behavior.

Physicochemical Properties ADME Prediction Chromatography

Enantiomeric Identity: Racemic M5 Versus (R)-Enantiomer as Distinct Analytical Challenges

3-(1-Carboxypropoxy)benzoic acid (CAS 1342481-55-3) is the racemic form of Pemafibrate Metabolite M5, whereas the (R)-enantiomer is assigned CAS 1799412-34-2 and is also marketed as a separate reference standard . The racemic mixture and the single enantiomer exhibit distinct chromatographic behavior on chiral stationary phases, requiring different analytical conditions for separation and quantitation. For laboratories validating a chiral LC-MS method to resolve pemafibrate metabolites, procurement of the racemic standard is essential for method development, as it provides the necessary baseline separation of enantiomers that would be absent if only the (R)-enantiomer were used.

Chiral Chromatography Metabolite Identification Reference Standards

3-(1-Carboxypropoxy)benzoic acid (CAS 1342481-55-3): Application Scenarios Derived from Quantitative Evidence


LC-MS/MS Bioanalytical Method Development and Validation for Pemafibrate Pharmacokinetic Studies

This racemic compound serves as the authentic reference standard for M5 in validated LC-MS/MS assays. Given its established 9% plasma AUC contribution in monkeys [1], procurement of this standard is essential for constructing accurate calibration curves, assessing matrix effects, and meeting regulatory bioanalytical method validation guidelines (e.g., ICH M10) in preclinical and clinical pemafibrate studies.

Metabolite Identification and Structural Confirmation via NMR and High-Resolution MS

The compound's availability with defined purity (≥98% HPLC [1]) and comprehensive spectroscopic characterization (HNMR, CNMR, IR ) supports its use as a primary reference for confirming the identity of M5 in biological samples. This is critical for definitive metabolite identification in drug metabolism and pharmacokinetics (DMPK) reports submitted to regulatory agencies.

Chiral Chromatography Method Development for Resolution of Pemafibrate Metabolites

Because the compound is a racemate (CAS 1342481-55-3) distinct from its (R)-enantiomer (CAS 1799412-34-2) [1], it is the required standard for developing and validating chiral LC methods capable of separating and quantifying the individual enantiomers of M5, which may exhibit different pharmacokinetic or pharmacodynamic properties in vivo.

In Vitro Metabolism Studies Using Hepatocytes or Recombinant Enzymes

Researchers investigating the formation of M5 from pemafibrate in human, monkey, or rat hepatocyte incubations [1] require this authentic standard to calibrate the LC-MS response and accurately quantify the rate of benzylic oxidation, a key step in understanding species-specific metabolic pathways and potential drug-drug interactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(1-Carboxypropoxy)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.